2-(Azetidin-1-yl)-5-fluoroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-2-3-9(8(11)6-7)12-4-1-5-12/h2-3,6H,1,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHNPQQHLHUYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(Azetidin-1-yl)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-(Azetidin-1-yl)-5-fluoroaniline. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the key physicochemical parameters, details the experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds. Due to the novelty of this specific molecule, experimentally determined quantitative data is not yet publicly available; therefore, this guide focuses on the established methodologies for obtaining these crucial measurements.
Physicochemical Properties
A summary of the essential physicochemical properties for this compound is presented in Table 1. These parameters are critical for assessing the compound's suitability for further development, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁FN₂ |
| Molecular Weight | 180.20 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Aqueous Solubility | Data not available |
| pKa (of the anilinic nitrogen) | Data not available |
| logP (Octanol-Water Partition Coefficient) | Data not available |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a novel compound such as this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a crucial indicator of its purity.
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[1]
-
The capillary tube is placed in a calibrated melting point apparatus.[2][3]
-
The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[1]
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is reported as the melting point.[1][2]
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement.[3]
Aqueous Solubility Determination
Solubility in aqueous media is a critical factor influencing a drug's absorption and bioavailability.
Protocol (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed vial.
-
The vial is agitated in a constant temperature bath, typically for 24-48 hours, to ensure that equilibrium is reached.[4]
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa of the anilinic nitrogen is of primary interest as it will determine the charge state of the molecule at physiological pH.
Protocol (Potentiometric Titration):
-
A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low water solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.
-
A titration curve of pH versus the volume of titrant added is generated.
-
The pKa is determined from the inflection point of the titration curve. Computational methods can also be employed to predict the pKa of aniline derivatives.[5][6][7][8][9]
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.
Protocol (HPLC Method):
-
A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed.[10]
-
A series of standard compounds with known logP values are injected onto the column, and their retention times are recorded.
-
A calibration curve is constructed by plotting the known logP values of the standards against their retention times.
-
This compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
The logP of the target compound is determined by interpolating its retention time on the calibration curve. This method is often preferred for its speed and requirement for only a small amount of sample.[10][12][13][14]
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Caption: Physicochemical characterization workflow.
Conclusion
While specific experimental data for this compound is not yet available in the public domain, this guide provides the necessary framework for its comprehensive physicochemical characterization. The detailed protocols and the logical workflow presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling a systematic and thorough evaluation of this and other novel compounds. The determination of these fundamental properties is an indispensable step in the journey of a new chemical entity from the laboratory to potential therapeutic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. quora.com [quora.com]
- 5. afit.edu [afit.edu]
- 6. journaleras.com [journaleras.com]
- 7. researchgate.net [researchgate.net]
- 8. journaleras.com [journaleras.com]
- 9. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 11. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Spectral Data Analysis of 2-(Azetidin-1-yl)-5-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for the compound 2-(Azetidin-1-yl)-5-fluoroaniline (CAS No. 1856318-20-1). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: the azetidine ring and the 5-fluoroaniline moiety. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from known spectral data of azetidine, 4-fluoroaniline, and general principles of spectroscopic analysis.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7 - 6.9 | m | 2H | Ar-H |
| ~ 6.5 - 6.6 | m | 1H | Ar-H |
| ~ 4.0 - 4.2 | br s | 2H | NH₂ |
| ~ 3.9 - 4.1 | t | 4H | -N-CH₂ - (Azetidine) |
| ~ 2.3 - 2.5 | p | 2H | -CH₂-CH₂ -CH₂- (Azetidine) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 (d, ¹JCF ≈ 240 Hz) | C -F |
| ~ 140 - 145 (d) | C -NH₂ |
| ~ 130 - 135 (d) | C -N(Azetidine) |
| ~ 115 - 120 (d) | Ar-C H |
| ~ 110 - 115 (d) | Ar-C H |
| ~ 100 - 105 (d) | Ar-C H |
| ~ 52 - 55 | -N-C H₂- (Azetidine) |
| ~ 18 - 22 | -CH₂-C H₂-CH₂- (Azetidine) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2950 | Medium | Aliphatic C-H stretch (azetidine) |
| 1600 - 1650 | Strong | N-H bend (scissoring) |
| 1500 - 1600 | Strong | Aromatic C=C stretch |
| 1200 - 1300 | Strong | C-N stretch (aromatic and aliphatic) |
| 1100 - 1200 | Strong | C-F stretch |
| 800 - 900 | Strong | Aromatic C-H bend (out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 166 | High | [M]⁺ (Molecular Ion) |
| 138 | Medium | [M - C₂H₄]⁺ |
| 111 | High | [M - C₃H₅N]⁺ (loss of azetidine) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR, IR, and MS spectral data for aromatic amines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 400 MHz or higher field instrument.
-
Pulse Sequence : Standard single-pulse sequence.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on sample concentration.
-
Spectral Width : 0-12 ppm.
-
Reference : Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer : 100 MHz or higher.
-
Pulse Sequence : Proton-decoupled pulse sequence.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width : 0-220 ppm.
-
Reference : CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (FT-IR) :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation (Liquid Chromatography-Mass Spectrometry - LC-MS) :
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Instrument Parameters (LC-MS with Electrospray Ionization - ESI) :
-
Chromatographic Separation :
-
Column : C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate : 0.5-1.0 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometer :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Range : m/z 50-500.
-
Capillary Voltage : 3-4 kV.
-
Drying Gas (Nitrogen) Flow and Temperature : Optimized for the specific instrument and mobile phase flow rate.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
An In-depth Technical Guide on the Solubility of 2-(Azetidin-1-yl)-5-fluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Azetidin-1-yl)-5-fluoroaniline, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on its chemical structure, and offers detailed, standardized experimental protocols for determining its solubility in various organic solvents.
Predicted Solubility Profile
This compound possesses a unique combination of functional groups that influence its solubility. The aniline moiety provides a basic nitrogen atom and an aromatic ring, while the azetidine ring introduces a saturated, polar heterocyclic component. The fluorine atom further modifies the electronic properties and potential for intermolecular interactions.
Based on the principle of "like dissolves like," the following qualitative solubility predictions can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the aniline and azetidine nitrogens, capable of hydrogen bonding, suggests that this compound is likely to exhibit good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule suggests good solubility in polar aprotic solvents, which can engage in dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The polarity of the aniline and azetidine groups is expected to limit the solubility in nonpolar solvents. However, the aromatic ring may provide some affinity for aromatic solvents like toluene.
A summary of the expected solubility is presented in the table below. It is important to note that these are predictions, and experimental verification is crucial.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Potential for hydrogen bonding with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity to dissolve the compound. |
| Ethers | Diethyl ether, THF | Low to Moderate | Lower polarity compared to the solute may limit solubility. |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | Aromatic ring interaction may contribute to some solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Mismatch in polarity between the solvent and the highly polar functional groups of the solute. |
Experimental Protocols for Solubility Determination
The following section outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered a gold standard for determining equilibrium solubility.
Materials and Equipment
-
This compound (solid, of known purity)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. A general starting point is to add approximately 10-20 mg of the compound to 1 mL of each selected organic solvent. The key is to have undissolved solid remaining at equilibrium.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Analysis of Solute Concentration:
-
Gravimetric Method: If the solvent is volatile and the compound is thermally stable, the solvent from a known volume or mass of the filtrate can be evaporated, and the mass of the remaining solid can be determined.
-
Spectroscopic Method: Prepare a calibration curve of this compound in the respective solvent using a series of known concentrations. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).
-
Chromatographic Method (Recommended): Prepare a calibration curve using standard solutions of the compound. Dilute the filtered saturated solution with the mobile phase and inject it into an HPLC system. Determine the concentration from the peak area.
-
-
Data Processing and Calculation:
-
Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL, g/100 mL, or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
-
Data Presentation
The quantitative solubility data obtained from the experimental work should be summarized in a clear and structured table for easy comparison.
Table 2: Template for Quantitative Solubility Data of this compound at 25 °C
| Organic Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | [Experimental Data] | [Experimental Data] | e.g., HPLC |
| Ethanol | [Experimental Data] | [Experimental Data] | e.g., HPLC |
| Acetonitrile | [Experimental Data] | [Experimental Data] | e.g., HPLC |
| DMSO | [Experimental Data] | [Experimental Data] | e.g., HPLC |
| Dichloromethane | [Experimental Data] | [Experimental Data] | e.g., HPLC |
| Toluene | [Experimental Data] | [Experimental Data] | e.g., HPLC |
| Hexane | [Experimental Data] | [Experimental Data] | e.g., HPLC |
Role in Drug Discovery and Development
Compounds like this compound are often synthesized as building blocks or scaffolds in the early stages of drug discovery. Their solubility in various organic solvents is a critical parameter that influences their utility in synthesis, purification, and formulation development.
Conceptual Drug Discovery Workflow
Caption: Role of novel scaffolds in the drug discovery and development pipeline.
In this workflow, a scaffold such as this compound would be utilized during the hit-to-lead and lead optimization phases. Its solubility in organic solvents is paramount for its use in synthetic reactions to generate a library of analogs for structure-activity relationship (SAR) studies. Furthermore, understanding its solubility is a prerequisite for subsequent formulation development in preclinical studies.
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, its chemical structure suggests a favorable solubility profile in polar organic solvents. This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in a variety of organic solvents. The provided protocols and diagrams are intended to facilitate a systematic and reproducible approach to characterizing this and other novel chemical entities, thereby supporting their advancement in the drug discovery and development process.
In-Depth Technical Guide: 2-(Azetidin-1-yl)-5-fluoroaniline
This technical guide provides a comprehensive overview of 2-(Azetidin-1-yl)-5-fluoroaniline, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Core Compound Properties
This compound is a substituted aniline derivative incorporating an azetidine ring and a fluorine atom. These structural features are of significant interest in medicinal chemistry for their potential to modulate physicochemical and pharmacokinetic properties of drug candidates.
| Property | Value | Source |
| Molecular Weight | 166.20 g/mol | [1] |
| Molecular Formula | C₉H₁₁FN₂ | [1] |
| CAS Number | 1856318-20-1 | [1] |
| SMILES Code | NC1=CC(F)=CC=C1N2CCC2 | [1] |
Synthesis and Methodologies
The synthesis of this compound and related compounds is a critical process for its application in drug discovery. A representative synthetic approach is outlined below.
General Synthetic Workflow
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable difluoro- or chlorofluoro-aromatic precursor with azetidine, followed by the reduction of a nitro group to an aniline.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol describes a common method for the synthesis of analogous anilines, which can be adapted for this compound.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add azetidine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the mixture at 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the intermediate, 1-(2-fluoro-5-nitrophenyl)azetidine.
Step 2: Reduction of the Nitro Group
-
Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol (EtOH) or methanol (MeOH).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Applications in Drug Discovery
Substituted anilines, including this compound, are valuable building blocks in the synthesis of various biologically active molecules. The azetidine moiety can improve aqueous solubility and metabolic stability, while the fluoro group can enhance binding affinity and modulate pKa.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are present in inhibitors of various kinases and other enzymes. The logical relationship for its role as a synthetic intermediate is depicted below.
References
An In-depth Technical Guide to the Safety and Handling of 2-(Azetidin-1-yl)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available data for structurally related compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 2-(Azetidin-1-yl)-5-fluoroaniline (CAS No. 1856318-20-1) is not publicly available. Therefore, this compound should be handled with extreme caution as a substance of unknown toxicity. All handling and safety procedures should be conducted by qualified individuals in a controlled laboratory setting.
Introduction
This compound is a synthetic organic compound that incorporates both a fluoroaniline and an azetidine moiety. Fluoroanilines are common building blocks in medicinal chemistry, and the azetidine ring, a strained four-membered heterocycle, is a feature of interest in drug discovery due to its ability to impart unique conformational constraints and metabolic stability to molecules. The combination of these structural features suggests that this compound may possess significant biological activity, making a thorough understanding of its safety and handling paramount for researchers. This guide provides a comprehensive overview of the known and anticipated safety considerations, handling protocols, and emergency procedures for this compound, based on data from structurally analogous substances.
Hazard Identification and Classification
Due to the lack of specific toxicological data for this compound, a hazard assessment must be extrapolated from its constituent parts: the fluoroaniline core and the azetidine ring.
Based on Analogy to Fluoroanilines (e.g., 2-Fluoroaniline, 4-Fluoroaniline):
-
Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation or damage.[1][2]
-
Respiratory Sensitization: May cause respiratory irritation.[1]
-
Mutagenicity/Carcinogenicity: Aromatic amines are a class of compounds with known mutagenic and carcinogenic potential. Therefore, this compound should be treated as a potential mutagen and carcinogen.
Based on Analogy to Azetidine:
-
Flammability: Azetidine is a flammable liquid and vapor.[3]
-
Corrosivity: Azetidine causes severe skin burns and eye damage.[3]
-
Reactivity: The strained azetidine ring can be reactive, particularly under acidic conditions or with strong oxidizing agents.
A summary of anticipated GHS hazard classifications is provided in Table 1.
Table 1: Anticipated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (May cause respiratory irritation) |
| Carcinogenicity | Suspected of causing cancer |
| Mutagenicity | Suspected of causing genetic defects |
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of Structurally Related Compounds
| Property | 2-Fluoroaniline | 4-Fluoroaniline | Azetidine |
| CAS Number | 348-54-9 | 371-40-4 | 503-29-7 |
| Molecular Formula | C6H6FN | C6H6FN | C3H7N |
| Molecular Weight | 111.12 g/mol | 111.12 g/mol | 57.10 g/mol |
| Appearance | Yellow liquid | Light-colored oily liquid | Colorless liquid |
| Boiling Point | 182-183 °C | 187.3 °C | 61-63 °C |
| Melting Point | -29 °C | -1.9 °C | N/A |
| Flash Point | 60 °C | 74 °C | -18 °C |
| Solubility in Water | Slightly soluble | Insoluble | Miscible |
Experimental Protocols
Given the absence of specific experimental data for this compound, the following protocols are based on general best practices for handling potentially hazardous research chemicals.
4.1. Personal Protective Equipment (PPE)
A mandatory PPE protocol should be followed at all times when handling this compound.
Caption: Mandatory and recommended Personal Protective Equipment (PPE).
4.2. Engineering Controls
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.
4.3. Handling and Storage
-
Handling:
-
Avoid all direct contact with the substance.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Ground/bond container and receiving equipment to prevent static discharge if the compound is a flammable solid or liquid.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
Some suppliers recommend cold-chain transportation, suggesting storage in a refrigerator or freezer may be necessary to maintain stability.[4]
-
4.4. Spill and Emergency Procedures
A clear workflow should be established for handling spills.
Caption: Workflow for responding to a chemical spill.
4.5. First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Stability and Reactivity
-
Reactivity: As an aromatic amine, it may be incompatible with strong oxidizing agents, acids, and acid chlorides. The azetidine ring is strained and may undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or upon heating.
-
Chemical Stability: Likely stable under recommended storage conditions. However, aromatic amines can be sensitive to light and air, leading to discoloration and degradation.
-
Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.
Toxicological Information
No specific toxicological data exists for this compound. The toxicological profile is inferred from related compounds.
Table 3: Toxicological Data for Structurally Related Compounds
| Compound | Route of Exposure | Species | Dose | Effect |
| 2-Fluoroaniline | Oral | Rat | LD50: 465 mg/kg | Acute toxicity |
| 4-Fluoroaniline | Oral | Rat | LD50: 400 mg/kg | Acute toxicity |
| Azetidine | Inhalation | Rat | LC50: 8000 ppm/4h | Acute toxicity |
The primary health concerns are acute toxicity through various routes of exposure, skin and eye irritation/damage, and potential long-term effects such as carcinogenicity and mutagenicity.
Logical Relationship for Hazard Assessment
The hazard assessment for this compound is based on a logical combination of the hazards associated with its structural components.
Caption: Logical flow for assessing hazards based on structural analogy.
Conclusion
This compound is a research chemical with potential for significant biological activity and, consequently, notable health hazards. Due to the absence of specific safety data, a cautious approach is mandatory. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information provided in this guide, based on structurally related compounds, should be used to inform risk assessments and the development of safe laboratory practices. As with any novel compound, it is imperative to treat this compound as a substance of unknown toxicity and handle it accordingly.
References
commercial availability of 2-(Azetidin-1-yl)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the currently available information on 2-(Azetidin-1-yl)-5-fluoroaniline (CAS No. 1856318-20-1). The document is intended for researchers, scientists, and professionals in the field of drug development who may be interested in this compound for their research endeavors. This guide covers the compound's chemical identity, commercial availability, and outlines general, hypothetical methodologies for its synthesis and biological evaluation due to the limited publicly available data.
Chemical Identity and Properties
This compound is a substituted aniline derivative containing an azetidine ring. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1856318-20-1 | [1] |
| Molecular Formula | C₉H₁₁FN₂ | [1] |
| Molecular Weight | 166.20 g/mol | [1] |
| SMILES | Nc1cc(F)ccc1N2CCC2 | [1] |
Commercial Availability
The commercial availability of this compound appears to be limited. The following supplier has been identified; however, the product is currently listed as out of stock. Pricing and lead times are therefore not available.
| Supplier | Catalog Number | Purity/Specification | Availability |
| BLD Pharm | BD01762892 | Not Specified | Temporarily out of stock[1] |
Researchers interested in acquiring this compound are advised to contact the supplier directly for information on future availability or the possibility of custom synthesis.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, detailed hazard classifications, handling precautions, and toxicological data are unknown. As a substituted aniline, it should be handled with caution in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Hypothetical Synthesis Protocol
While a specific, validated synthesis protocol for this compound has not been identified in the surveyed literature, a potential synthetic route can be conceptualized based on common organic chemistry reactions. A plausible approach would involve the nucleophilic aromatic substitution of a suitable difluoro-nitrobenzene precursor with azetidine, followed by the reduction of the nitro group.
Disclaimer: The following protocol is hypothetical and has not been experimentally validated. It is provided for illustrative purposes only.
Reaction Scheme:
Figure 1: Hypothetical synthesis pathway for this compound.
Step-by-Step Methodology (Hypothetical):
-
Nucleophilic Aromatic Substitution:
-
To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).
-
To this mixture, add azetidine (1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(azetidin-1-yl)-5-fluoro-nitrobenzene.
-
Purify the crude product by column chromatography.
-
-
Nitro Group Reduction:
-
Dissolve the purified 2-(azetidin-1-yl)-5-fluoro-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic hydrogenation: Add a catalyst such as 10% palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker).
-
Chemical reduction: Use a reagent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).
-
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.
-
If using chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.
-
Concentrate the solvent to yield the final product, this compound. Further purification may be performed by crystallization or column chromatography if necessary.
-
Biological Activity and Potential Signaling Pathways
As of the date of this guide, there is no publicly available information regarding the biological activity of this compound. No studies have been published that investigate its efficacy in any biological assays, nor has it been identified as a ligand for any specific protein targets. Consequently, there are no known signaling pathways associated with this compound.
For researchers interested in investigating the biological effects of this novel compound, a general workflow for screening and target identification is proposed below.
Figure 2: General workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a chemical compound with limited commercial availability and a significant lack of publicly available technical and biological data. This guide provides the known chemical identity and commercial information. Due to the absence of published experimental data, a hypothetical synthesis protocol and a general biological evaluation workflow are presented to aid researchers interested in this molecule. It is recommended that any work with this compound be preceded by a thorough safety assessment and that all handling be performed by qualified personnel in a controlled laboratory setting.
References
Literature Review: 2-(Azetidin-1-yl)-5-fluoroaniline - A Compound Undisclosed in Public Scientific Literature
An extensive review of publicly accessible scientific databases and literature reveals a significant finding: the compound 2-(Azetidin-1-yl)-5-fluoroaniline is not documented. This suggests that the synthesis, chemical properties, and biological activities of this specific molecule have not been published. Consequently, a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathways, as requested, cannot be generated.
While no direct information exists for the target compound, this review can provide a foundational understanding for researchers by discussing general synthetic strategies for analogous N-arylazetidines and the known biological significance of its core components: the azetidine ring and the fluoroaniline moiety.
Hypothetical Synthesis of this compound
The synthesis of N-arylazetidines can be approached through several established methodologies in organic chemistry. A plausible synthetic route for this compound would likely involve the coupling of an azetidine ring with a functionalized fluoroaniline. One of the most common methods for such a transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Potential Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the synthesis could be envisioned as follows:
-
Reactant Preparation: To a reaction vessel, add 2-bromo-4-fluoroaniline (or another suitably halogenated fluoroaniline), azetidine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., argon or nitrogen) for a period of several hours to overnight, with the temperature typically ranging from 80 to 110 °C.
-
Work-up and Purification: Upon completion, the reaction would be cooled, quenched, and extracted. The crude product would then be purified using column chromatography to yield the desired this compound.
The logical workflow for this proposed synthesis is depicted in the diagram below.
Figure 1. Proposed synthetic workflow for this compound via Buchwald-Hartwig amination.
Biological Context of the Core Moieties
The potential biological activity of this compound can be hypothesized by examining its constituent parts.
The Azetidine Moiety
Azetidines are four-membered nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry. The inherent ring strain of the azetidine nucleus imparts unique conformational properties that can be exploited in drug design. Azetidine derivatives have been reported to possess a wide array of biological activities, including:
-
Antimicrobial Activity : The azetidin-2-one (β-lactam) ring is a cornerstone of many antibiotics, such as penicillins and cephalosporins.
-
Anticancer Activity : Various azetidine-containing compounds have demonstrated cytotoxic effects against cancer cell lines.
-
Enzyme Inhibition : The rigid structure of the azetidine ring can facilitate potent and selective binding to enzyme active sites.
The Fluoroaniline Moiety
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, increase binding affinity, and alter the acidity of nearby functional groups. Fluoroanilines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals with diverse biological functions. The presence of a fluoroaniline substructure is often associated with:
-
Antifungal and Antibacterial Properties
-
Antineoplastic Activity
-
Central Nervous System Activity
The signaling pathway diagram below illustrates a generalized mechanism by which many kinase inhibitors, a common class of drugs containing N-aryl moieties, exert their effects. While speculative for the target compound, it provides a conceptual framework for potential biological investigation.
Figure 2. General signaling pathway of a protein kinase inhibitor.
Conclusion and Future Directions
The Reactivity Profile of 2-(Azetidin-1-yl)-5-fluoroaniline: A Technical Guide for Drug Discovery Professionals
Introduction
2-(Azetidin-1-yl)-5-fluoroaniline is a valuable building block in medicinal chemistry, combining the increasingly sought-after azetidine scaffold with the bioisosteric and metabolic stability advantages of a fluorine substituent. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique vector in three-dimensional space, often leading to improved potency and pharmacokinetic properties in drug candidates.[1] The fluoroaniline moiety is a common feature in many kinase inhibitors and other therapeutic agents, where the fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound for researchers, scientists, and drug development professionals. The experimental protocols and data presented herein are based on established chemical principles and analogous transformations reported in the literature, providing a solid foundation for the use of this versatile scaffold.
Synthesis of this compound
The most common and efficient method for the synthesis of N-aryl azetidines is the palladium-catalyzed Buchwald-Hartwig amination.[5][6][7][8] This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, a suitable starting material would be 1-bromo-2,4-difluorobenzene, which upon reaction with azetidine, would be expected to undergo selective substitution at the C1 position due to the higher reactivity of the C-Br bond and the electronic effects of the fluorine atoms.
Experimental Protocol: Palladium-Catalyzed N-Arylation
Reaction Scheme:
Reagents and Equipment:
-
1-bromo-2,4-difluorobenzene
-
Azetidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (1.5-3 mol%), and sodium tert-butoxide (1.4-2.0 equivalents).
-
Add anhydrous toluene to the flask.
-
Add 1-bromo-2,4-difluorobenzene (1.0 equivalent) to the mixture.
-
Finally, add azetidine (1.2-1.5 equivalents) to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity Profile
The reactivity of this compound is characterized by the distinct functionalities of the aniline and the azetidine ring. The aniline moiety can undergo a variety of classical aromatic amine reactions, while the azetidine ring can be involved in reactions at the nitrogen atom, although it is generally stable under many conditions.
Reactions of the Aniline Moiety
The primary amino group on the aromatic ring is a versatile handle for further functionalization.
1. N-Acylation:
The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common transformation in drug discovery to introduce various side chains or to modulate the electronic properties of the molecule.[9][10][11]
-
Experimental Protocol: N-Acetylation
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or THF.
-
Add a base, such as triethylamine or pyridine (1.2-1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product.
-
2. N-Sulfonylation:
Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in medicinal chemistry.[12][13]
-
Experimental Protocol: N-Sulfonylation with Benzenesulfonyl Chloride
-
Dissolve this compound (1.0 equivalent) in pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.05 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the sulfonamide.
-
3. Diazotization and Sandmeyer Reaction:
The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, cyano, and hydroxyl groups, via the Sandmeyer reaction.[14][15][16][17][18]
-
Experimental Protocol: Sandmeyer Chlorination
-
Dissolve this compound (1.0 equivalent) in an aqueous solution of HCl (3-4 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture, extract with a suitable organic solvent, wash, dry, and purify to yield the chlorinated product.
-
Quantitative Data
The following table summarizes the expected yields and reaction times for the key transformations of this compound, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Reaction | Reagents | Expected Yield (%) | Expected Reaction Time (h) |
| Synthesis | |||
| Buchwald-Hartwig Amination | 1-bromo-2,4-difluorobenzene, azetidine, Pd₂(dba)₃, Xantphos, NaOtBu | 60-85 | 12-24 |
| Reactivity | |||
| N-Acetylation | Acetic anhydride, triethylamine | 90-98 | 1-4 |
| N-Sulfonylation | Benzenesulfonyl chloride, pyridine | 85-95 | 2-6 |
| Sandmeyer Chlorination | NaNO₂, HCl, CuCl | 50-70 | 2-4 |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.5-7.0 (m, 3H, Ar-H), 3.9-4.1 (t, 4H, -CH₂-N-CH₂-), 3.6 (br s, 2H, -NH₂), 2.2-2.4 (p, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 157-160 (d, ¹JCF ≈ 240 Hz, C-F), 140-145 (d, JCF, C-N), 130-135 (d, JCF, C-N), 100-115 (m, Ar-C), 52-55 (-CH₂-N-CH₂-), 16-18 (-CH₂-C H₂-CH₂-) |
| Mass Spec. (ESI+) | m/z [M+H]⁺ ≈ 181.1 |
Applications in Drug Discovery
The this compound scaffold is particularly relevant for the development of kinase inhibitors. Many FDA-approved kinase inhibitors feature a fluoroaniline core, which often binds in the hinge region of the kinase active site. The azetidine moiety can project into solvent-exposed regions or make additional contacts within the binding pocket, potentially enhancing potency and selectivity.[23][24]
Potential Signaling Pathway Involvement
Given the prevalence of the fluoroaniline scaffold in oncology, a likely target class for derivatives of this compound are protein kinases involved in cancer cell proliferation and survival, such as those in the MAPK/ERK or PI3K/Akt signaling pathways.
Caption: Potential targeting of the MAPK/ERK pathway by a this compound derivative.
Experimental Workflow for Kinase Inhibitor Screening
A typical workflow for evaluating a compound like this compound or its derivatives as a kinase inhibitor would involve a multi-step process.[25][26][27][28][29]
Caption: A generalized workflow for the screening and development of kinase inhibitors.
This compound represents a promising and versatile scaffold for modern drug discovery. Its synthesis via established palladium-catalyzed methods is robust and allows for the generation of diverse analogues. The reactivity of the aniline moiety provides numerous opportunities for further chemical modification, enabling the exploration of structure-activity relationships. While specific experimental data for this exact molecule is sparse in the public literature, this guide provides a solid, technically-grounded framework for its use in research and development, particularly in the pursuit of novel kinase inhibitors. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific applications.
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Red-Light-Driven C(sp2)-H Sulfonylation of Anilines Using a Recyclable Benzothiadiazole-Based Covalent Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scribd.com [scribd.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Sandmeyer Reaction [organic-chemistry.org]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. preprints.org [preprints.org]
- 23. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Synthetic Protocol for 2-(Azetidin-1-yl)-5-fluoroaniline: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 2-(azetidin-1-yl)-5-fluoroaniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence starting from commercially available precursors. The first step is the synthesis of the key intermediate, 2-bromo-5-fluoroaniline, followed by a palladium-catalyzed Buchwald-Hartwig amination with azetidine.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through the following two key transformations:
-
Synthesis of 2-Bromo-5-fluoroaniline: This intermediate can be prepared via multiple routes. Two reliable methods are presented: the reduction of 1-bromo-4-fluoro-2-nitrobenzene and a multi-step synthesis starting from 4-fluoroaniline.
-
Buchwald-Hartwig Amination: The final product is obtained by the palladium-catalyzed cross-coupling of 2-bromo-5-fluoroaniline with azetidine. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-5-fluoroaniline
Two effective methods for the synthesis of the key intermediate, 2-bromo-5-fluoroaniline, are detailed below.
Method A: From 1-Bromo-4-fluoro-2-nitrobenzene
This method involves the reduction of the nitro group of 1-bromo-4-fluoro-2-nitrobenzene.
Experimental Procedure:
-
To a solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (3.0 eq).
-
Stir the reaction mixture vigorously at reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residue.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-5-fluoroaniline.
Method B: From 4-Fluoroaniline
This multi-step procedure involves protection of the amino group, nitration, bromination, and finally, deprotection/reduction.
Experimental Procedure:
-
Acetylation: React 4-fluoroaniline with acetic anhydride in a suitable solvent like toluene to yield 4-fluoroacetanilide.
-
Nitration: The 4-fluoroacetanilide is then nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to give 2-nitro-4-fluoroacetanilide.
-
Bromination: The acetamido group is replaced by bromine via a Sandmeyer-type reaction. The 2-nitro-4-fluoroacetanilide is treated with a brominating agent in the presence of sodium nitrite under acidic conditions to yield 2-bromo-5-fluoronitrobenzene.
-
Reduction: The nitro group of 2-bromo-5-fluoronitrobenzene is reduced to an amine using a reducing agent such as stannous chloride in ethanol or catalytic hydrogenation to give the desired 2-bromo-5-fluoroaniline.
Part 2: Synthesis of this compound via Buchwald-Hartwig Amination
This final step involves the palladium-catalyzed coupling of 2-bromo-5-fluoroaniline with azetidine.
Experimental Procedure:
-
In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-5-fluoroaniline (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), and a suitable phosphine ligand, for instance, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq).
-
Add a base, such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add a dry, degassed solvent, for example, toluene.
-
To this mixture, add azetidine (1.2 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | 2-Bromo-5-fluoroaniline (from Method A) | This compound |
| Molecular Formula | C₆H₅BrFN | C₉H₁₁FN₂ |
| Molecular Weight | 190.01 g/mol | 166.20 g/mol |
| Typical Yield | >90% | 70-85% |
| Appearance | Light brown oil | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% | >98% |
Expected Spectroscopic Data for this compound:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 6.80-6.95 (m, 2H, Ar-H), 6.60-6.70 (m, 1H, Ar-H), 4.00-4.20 (br s, 2H, NH₂), 3.90-4.00 (t, 4H, azetidine-H), 2.30-2.45 (quintet, 2H, azetidine-H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.0 (d, J=235 Hz), 143.0 (d, J=2 Hz), 138.0, 116.0 (d, J=23 Hz), 115.0 (d, J=8 Hz), 110.0 (d, J=22 Hz), 52.0, 17.0. |
| Mass Spec (ESI) | m/z: 167.1 [M+H]⁺ |
Mandatory Visualizations
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram.
Application Notes and Protocols for the Reaction of 2-(Azetidin-1-yl)-5-fluoroaniline with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Azetidin-1-yl)-5-fluoroaniline is a substituted aniline derivative of increasing interest in medicinal chemistry and drug discovery. The presence of the azetidine ring, a fluorine atom, and a primary amino group provides a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. Understanding the reactivity of this molecule towards various electrophiles is crucial for its effective utilization in the development of new chemical entities. These application notes provide an overview of the predicted reactivity and offer detailed protocols for common electrophilic substitution reactions.
Predicted Reactivity and Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of the three substituents on the aniline ring:
-
Amino Group (-NH₂): A strong activating group and a powerful ortho, para-director.
-
Azetidin-1-yl Group: An N-alkyl substituent, which is also an activating group and an ortho, para-director. Its position at C2 will sterically hinder electrophilic attack at the C3 position.
-
Fluoro Group (-F): A deactivating group due to its inductive effect, but it acts as an ortho, para-director due to resonance effects.
Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at the positions para to the strongly activating amino and azetidinyl groups. The primary sites for electrophilic substitution are predicted to be the C4 and C6 positions. The C3 position is sterically hindered by the adjacent azetidinyl group.
Logical Workflow for Electrophilic Substitution
Caption: Predicted electrophilic substitution pathways for this compound.
Experimental Protocols
The following protocols are generalized procedures based on standard laboratory practices for electrophilic aromatic substitution reactions on substituted anilines. Optimization of reaction conditions (temperature, reaction time, stoichiometry) may be necessary to achieve desired yields and purity.
Protocol 1: Acylation (Acetylation)
This protocol describes the N-acylation of the primary amino group, which is generally more nucleophilic than the aromatic ring.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain N-[2-(azetidin-1-yl)-5-fluorophenyl]acetamide.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Acetic anhydride | 1.1 |
| Pyridine | 1.2 |
Protocol 2: Halogenation (Bromination)
This protocol describes the bromination of the aromatic ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the brominated product, predicted to be 4-bromo-2-(azetidin-1-yl)-5-fluoroaniline.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| N-Bromosuccinimide (NBS) | 1.05 |
Protocol 3: Nitration
This protocol describes the nitration of the aromatic ring. Caution: Nitrating agents are highly corrosive and reactions can be exothermic. Handle with extreme care in a fume hood.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Carefully add concentrated H₂SO₄ to a round-bottom flask and cool to -10 °C using an ice-salt bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.0 eq) to concentrated H₂SO₄ at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the aniline, maintaining the internal temperature below 0 °C.
-
Stir the reaction mixture at low temperature for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the nitrated product, predicted to be 4-nitro-2-(azetidin-1-yl)-5-fluoroaniline.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Nitric Acid (conc.) | 1.0 |
| Sulfuric Acid (conc.) | Excess |
Data Presentation
The following tables summarize hypothetical quantitative data for the described reactions. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Conditions and Yields for Electrophilic Substitution of this compound
| Reaction | Electrophile | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acylation | Acetyl chloride | Ac₂O, Pyridine | DCM | 0 - RT | 3 | 85-95 |
| Halogenation | Bromonium ion | NBS | DMF | 0 | 1.5 | 70-85 |
| Nitration | Nitronium ion | HNO₃, H₂SO₄ | H₂SO₄ | -10 to 0 | 2 | 50-65 |
Table 2: Characterization Data for Hypothetical Products
| Product Name | Molecular Formula | Calculated MW | Predicted ¹H NMR shifts (ppm) |
| N-[2-(azetidin-1-yl)-5-fluorophenyl]acetamide | C₁₁H₁₃FN₂O | 208.23 | 7.8-8.2 (br s, 1H, NH), 6.8-7.2 (m, 3H, Ar-H), 3.9-4.1 (t, 4H, Az-CH₂), 2.2-2.4 (quint, 2H, Az-CH₂), 2.1 (s, 3H, COCH₃) |
| 4-Bromo-2-(azetidin-1-yl)-5-fluoroaniline | C₉H₁₀BrFN₂ | 245.09 | 6.9-7.1 (d, 1H, Ar-H), 6.5-6.7 (d, 1H, Ar-H), 4.5-4.8 (br s, 2H, NH₂), 3.8-4.0 (t, 4H, Az-CH₂), 2.1-2.3 (quint, 2H, Az-CH₂) |
| 4-Nitro-2-(azetidin-1-yl)-5-fluoroaniline | C₉H₁₀FN₃O₂ | 211.19 | 7.8-8.0 (d, 1H, Ar-H), 6.7-6.9 (d, 1H, Ar-H), 5.0-5.3 (br s, 2H, NH₂), 3.9-4.1 (t, 4H, Az-CH₂), 2.2-2.4 (quint, 2H, Az-CH₂) |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general workflow for synthesizing and characterizing derivatives of this compound.
Caption: General workflow for the synthesis of electrophilically substituted derivatives.
Caption: Workflow for the structural elucidation and characterization of the final products.
Disclaimer: The experimental protocols and data presented are for illustrative purposes and are based on general chemical principles. Researchers should conduct their own literature search and risk assessment before performing any new experiment. All reactions should be carried out by trained personnel in a well-equipped laboratory with appropriate safety precautions.
scale-up synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline
An Application Note on the Scale-Up Synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline
Introduction
This compound is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of molecules targeting diverse biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This application note provides a detailed protocol for the , focusing on a robust and reproducible palladium-catalyzed Buchwald-Hartwig amination reaction. The methodology described herein is designed to be suitable for laboratory-scale production with considerations for further scale-up.
Reaction Scheme
The synthetic route involves the cross-coupling of 2-bromo-5-fluoroaniline with azetidine using a palladium catalyst and a suitable phosphine ligand.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-fluoroaniline | >98% | Commercial Grade |
| Azetidine | >98% | Commercial Grade |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial Grade |
| XPhos | >98% | Commercial Grade |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial Grade |
| Toluene | Anhydrous, >99.5% | Commercial Grade |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Grade |
| Brine (Saturated NaCl solution) | ACS Grade | In-house prep. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Commercial Grade |
| Celite® | Filtering agent | Commercial Grade |
Equipment
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Protocol
1. Reaction Setup: a. To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-fluoroaniline (95.0 g, 0.5 mol, 1.0 equiv). b. Add tris(dibenzylideneacetone)dipalladium(0) (2.3 g, 2.5 mmol, 0.005 equiv) and XPhos (4.8 g, 10 mmol, 0.02 equiv). c. Add sodium tert-butoxide (67.3 g, 0.7 mol, 1.4 equiv). d. The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.
2. Reaction Execution: a. To the flask, add anhydrous toluene (500 mL). b. Begin stirring the mixture, and then add azetidine (42.8 g, 0.75 mol, 1.5 equiv) via syringe. c. Heat the reaction mixture to 100 °C with vigorous stirring. d. Monitor the reaction progress by HPLC every 2 hours until the consumption of the starting material is complete (typically 8-12 hours).
3. Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by slowly adding water (200 mL). c. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter cake with ethyl acetate (2 x 100 mL). d. Transfer the filtrate to a separatory funnel and separate the organic layer. e. Extract the aqueous layer with ethyl acetate (2 x 150 mL). f. Combine all organic layers and wash with brine (200 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification: a. The crude product is purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a solid.
Analytical Characterization
The final product is characterized by HPLC for purity assessment and by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and structure.
-
HPLC: Purity > 99%
-
¹H NMR (400 MHz, CDCl₃): δ 6.80-6.90 (m, 1H), 6.20-6.30 (m, 2H), 3.90 (t, J=7.2 Hz, 4H), 3.60 (br s, 2H), 2.35 (p, J=7.2 Hz, 2H).
-
Mass Spec (ESI+): m/z = 167.1 [M+H]⁺
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of this compound.
Results and Discussion
Quantitative Data Summary
Table 1: Bill of Materials for a 0.5 mol Scale Reaction
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2-Bromo-5-fluoroaniline | 190.02 | 95.0 | 0.5 | 1.0 |
| Azetidine | 57.09 | 42.8 | 0.75 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 2.3 | 0.0025 | 0.005 |
| XPhos | 476.62 | 4.8 | 0.01 | 0.02 |
| Sodium tert-butoxide | 96.10 | 67.3 | 0.7 | 1.4 |
| Toluene | - | 500 mL | - | - |
Table 2: Expected Yield and Purity
| Parameter | Result |
| Product Form | Off-white solid |
| Expected Yield | 70-80% |
| Purity (HPLC) | >99% |
The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds. The choice of XPhos as the ligand is critical for achieving high catalytic activity and turnover numbers, which is essential for a scale-up process. Sodium tert-butoxide is an effective base for this transformation, promoting the catalytic cycle. The use of anhydrous toluene is important to prevent the deactivation of the catalyst and base. The described work-up procedure is designed to efficiently remove the palladium catalyst and inorganic byproducts, and the final purification step ensures a high-purity product suitable for subsequent synthetic steps.
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The procedure is well-characterized, providing expected yields in the range of 70-80% with high purity (>99%). This method offers a reliable route for the production of this important building block for researchers and professionals in the pharmaceutical industry.
Safety Information
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Azetidine is a volatile and flammable liquid. Handle with care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Toluene is a flammable and toxic solvent. Handle with appropriate precautions.
Application Notes and Protocols for N-Alkylation of 2-(Azetidin-1-yl)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 2-(Azetidin-1-yl)-5-fluoroaniline, a key synthetic transformation in the development of various pharmaceutical compounds. The following sections outline two robust and widely applicable methods: Reductive Amination and Direct N-Alkylation with Alkyl Halides. These protocols are designed to be adaptable for a range of alkylating agents, enabling the synthesis of a diverse library of N-substituted aniline derivatives.
Method 1: Reductive Amination
Reductive amination is a highly efficient and selective method for the mono-N-alkylation of anilines.[1][2][3][4] This one-pot procedure involves the in-situ formation of an imine from the aniline and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the corresponding secondary amine. This approach minimizes the over-alkylation often seen with other methods.[5][6]
Experimental Protocol: Reductive Amination
This protocol is based on a palladium-catalyzed reduction using an in-situ hydrogen donor.[1][3]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., butyraldehyde)
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Ammonium Formate
-
2-Propanol
-
Water, Deionized
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and 2-propanol/water (10:1 v/v) as the solvent.
-
To this solution, add ammonium formate (5.0 eq) followed by 10% Pd/C (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Reductive Amination
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 180.21 | 1.0 | 180.2 mg |
| Butyraldehyde | 1.1 | 72.11 | 1.1 | 79.3 mg |
| Ammonium Formate | 5.0 | 63.06 | 5.0 | 315.3 mg |
| 10% Pd/C | 0.1 | - | - | 18.0 mg |
| 2-Propanol/Water (10:1) | - | - | - | 5 mL |
Table 1: Example reaction parameters for the reductive amination of this compound with butyraldehyde.
Method 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[5][6] To enhance the selectivity for mono-alkylation and minimize the formation of tertiary amines and quaternary ammonium salts, the use of a suitable base and solvent system is crucial. Ionic liquids have been reported to be effective in promoting selective mono-N-alkylation of anilines.[5]
Experimental Protocol: Direct N-Alkylation
This protocol utilizes an alkyl halide as the alkylating agent in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl Halide (e.g., benzyl bromide)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.
-
Add the alkyl halide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Data Presentation: Direct N-Alkylation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 1.0 | 180.21 | 1.0 | 180.2 mg |
| Benzyl Bromide | 1.1 | 171.04 | 1.1 | 188.1 mg |
| Potassium Carbonate | 2.0 | 138.21 | 2.0 | 276.4 mg |
| Acetonitrile | - | - | - | 10 mL |
Table 2: Example reaction parameters for the direct N-alkylation of this compound with benzyl bromide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation of this compound followed by purification.
Caption: General workflow for the N-alkylation and purification of the target compound.
Signaling Pathway Diagram (Illustrative)
While not a biological signaling pathway, the following diagram illustrates the logical progression of the chemical transformation in the reductive amination protocol.
Caption: Chemical transformation pathway for reductive amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterocyclic compounds are foundational scaffolds in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3][4] The development of efficient, selective, and sustainable synthetic methodologies is therefore a critical endeavor in modern organic chemistry and drug discovery.[1][5] This document provides detailed application notes and protocols for three contemporary strategies in heterocyclic synthesis: Microwave-Assisted Synthesis, Iron-Catalyzed Cyclization, and Continuous Flow Synthesis. These methods offer significant advantages over traditional techniques, including accelerated reaction times, improved yields, enhanced safety profiles, and alignment with the principles of green chemistry.[6][7][8][9]
Application Note 1: Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter times compared to conventional heating methods.[7][10][11][12] This technique is particularly effective for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[7][13]
Data Presentation: Synthesis of Pyrazolones and Quinolines
The following tables summarize the efficiency of microwave (MW) irradiation for the synthesis of pyrazolone and quinoline derivatives, comparing it to conventional heating where data is available.
Table 1: MW-Assisted Synthesis of Pyrazolones via Cyclocondensation [7]
| Entry | β-Ketoester | Hydrazine | Method | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl acetoacetate | Phenylhydrazine | MW | 2 min | 89 |
| 2 | Ethyl acetoacetate | Phenylhydrazine | Conventional | 10 h | 82 |
| 3 | Ethyl benzoylacetate | Phenylhydrazine | MW | 3 min | 85 |
| 4 | Ethyl acetoacetate | Hydrazine hydrate | MW | 4 min | 80 |
Table 2: MW-Assisted One-Pot Synthesis of Quinoline Derivatives [7]
| Entry | Reactants | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Amino-5-chlorobenzophenone, Ethyl acetoacetate, Aniline | MW | 2.5 h | 93 |
| 2 | 2-Amino-5-chlorobenzophenone, Ethyl acetoacetate, Aniline | Conventional | 10 h | 91 |
| 3 | 2-Aminobenzophenone, Dimedone, 4-Chloroaniline | MW | 1.5 h | 89 |
| 4 | 2-Aminobenzophenone, Dimedone, 4-Chloroaniline | Conventional | 7 h | 85 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Methyl-1-phenyl-5-pyrazolone [7]
-
Reactant Preparation: In a microwave-safe reaction vessel, mix ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture under solvent-free conditions. Set the temperature to 120°C and the time to 2 minutes.
-
Work-up and Purification: After the reaction is complete and the vessel has cooled, add ethanol to the crude product.
-
Isolation: Cool the ethanolic solution in an ice bath to induce crystallization.
-
Filtration: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure pyrazolone derivative.
Visualization: General Workflow for Microwave Synthesis
The following diagram illustrates the typical workflow for carrying out a microwave-assisted organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsr.com [ijpsr.com]
- 3. ijirct.org [ijirct.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Azetidin-1-yl)-5-fluoroaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(Azetidin-1-yl)-5-fluoroaniline. The information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: Based on the purification of structurally similar compounds, the most common and effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is useful for separating the target compound from impurities with different polarities, while recrystallization is effective for removing smaller amounts of impurities from a solid sample.
Q2: What are the potential impurities I might encounter during the synthesis and purification of this compound?
A2: Potential impurities could include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in syntheses involving fluoroanilines, impurities from side reactions during bromination or other functional group manipulations can arise. It is also crucial to consider the stability of the azetidine ring, as it can be susceptible to ring-opening under certain conditions.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography purification and to assess the purity of fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor separation during column chromatography | Incorrect solvent system (eluent) polarity. | Optimize the eluent system using TLC. A good starting point for moderately polar anilines is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. |
| Overloading the column with crude product. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Co-elution of impurities with the product. | If impurities have very similar polarity, consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase chromatography. | |
| Low recovery after column chromatography | The compound is too polar and is sticking to the silica gel. | Add a small percentage of a more polar solvent, like methanol or triethylamine (if the compound is basic), to the eluent to help elute the compound. |
| The compound is volatile and is being lost during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure. Avoid prolonged exposure to high vacuum. | |
| Product does not crystallize during recrystallization | The chosen solvent is not ideal. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find a suitable solvent or solvent mixture. |
| The solution is not saturated enough. | Concentrate the solution by slowly evaporating the solvent until you observe the formation of crystals upon cooling. | |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure compound to induce crystallization. If that fails, the sample may need to be further purified by another method, such as column chromatography, before attempting recrystallization again. | |
| Oily product obtained after recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. | Switch to a lower-boiling point solvent for recrystallization. Ensure the starting material is of sufficient purity. |
Experimental Protocols
Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Purity Analysis: Analyze the purity of each fraction using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Recrystallization
This protocol provides a general method for the purification of solid this compound by recrystallization.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data Summary
The following table provides a hypothetical comparison of purification methods for this compound. The data presented here is for illustrative purposes to demonstrate how to compare purification outcomes and should not be considered as experimentally verified results for this specific compound.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g) |
| Column Chromatography (Silica Gel) | 85 | >98 | 75 | 200 |
| Recrystallization (Ethanol/Water) | 90 | >99 | 85 | 50 |
| Preparative HPLC | 95 | >99.5 | 60 | 500 |
Purification Workflow
The following diagram illustrates a general workflow for the purification of a synthesized organic compound like this compound.
Caption: A flowchart illustrating a typical purification and analysis workflow for a synthesized chemical compound.
troubleshooting failed reactions of 2-(Azetidin-1-yl)-5-fluoroaniline
Welcome to the technical support center for 2-(Azetidin-1-yl)-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this compound. The unique structure of this compound, featuring a sterically hindering ortho-azetidinyl group and an electron-withdrawing fluorine atom, can present challenges in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges associated with this compound?
A1: The primary challenges stem from two key structural features:
-
Steric Hindrance: The azetidine ring at the ortho position of the aniline nitrogen sterically hinders the approach of reagents, which can significantly slow down or prevent reactions such as amide couplings and N-arylations.
-
Electronic Effects: The fluorine atom at the 5-position is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen. This deactivation can make reactions that require a nucleophilic amine, such as amide bond formation and certain cross-coupling reactions, more difficult.
Q2: Is the azetidine ring stable under all reaction conditions?
A2: No, the azetidine ring is a strained four-membered ring and can be susceptible to ring-opening, particularly under acidic conditions. Protonation of the azetidine nitrogen can facilitate nucleophilic attack and cleavage of the ring. Care should be taken to avoid strongly acidic conditions, and if acidic reagents are necessary, their stoichiometry and the reaction temperature should be carefully controlled.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. As with many anilines, it may be sensitive to light and air over extended periods.
Troubleshooting Guides for Failed Reactions
Amide Coupling Reactions
Amide bond formation with this compound can be challenging due to its steric bulk and reduced nucleophilicity. If you are experiencing low to no yield, consider the following troubleshooting strategies.
| Problem | Potential Cause | Suggested Solution |
| No or low conversion | Insufficient reactivity of the coupling agent for a sterically hindered, electron-deficient aniline. | Use more powerful coupling reagents such as HATU, HBTU, or COMU. Consider activating the carboxylic acid as an acid fluoride, which can be more reactive. |
| Low reaction temperature. | Increase the reaction temperature. For challenging couplings, reactions may need to be heated to 60-80 °C. | |
| Inappropriate base. | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions. | |
| Formation of side products | Decomposition of the starting material or product. | If acidic or basic conditions are harsh, consider milder reagents. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. |
| Difficult purification | Unreacted starting materials and coupling agent byproducts co-eluting with the product. | Utilize an aqueous workup to remove water-soluble byproducts. Consider a different solvent system for chromatography or reverse-phase chromatography if the product is sufficiently nonpolar. |
Suzuki-Miyaura Cross-Coupling Reactions
For coupling reactions at the aniline nitrogen (after conversion to a suitable halide or triflate) or at another position on the aromatic ring, the following issues may arise.
| Problem | Potential Cause | Suggested Solution |
| No or low yield | Inactive catalyst system for the sterically hindered substrate. | Screen different palladium catalysts and ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective for hindered substrates. |
| Inappropriate base or solvent. | A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred for substrates with sensitive functional groups. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water as a co-solvent can sometimes be beneficial. | |
| Boronic acid/ester decomposition. | Ensure the quality of the boronic acid/ester. Use freshly opened or purified reagents. Running the reaction under anhydrous conditions (if appropriate for the chosen base) may prevent premature decomposition. | |
| Homocoupling of the boronic acid | Catalyst system promotes homocoupling over cross-coupling. | Lower the catalyst loading or screen different palladium sources. Ensure slow addition of the base. |
| Protodeborylation | Cleavage of the C-B bond before cross-coupling. | Use a less nucleophilic base or run the reaction at a lower temperature if possible. The use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue. |
Buchwald-Hartwig Amination
When using this compound as the amine coupling partner, consider the following.
| Problem | Potential Cause | Suggested Solution |
| Low conversion | Catalyst inhibition or deactivation. | The aniline nitrogen can coordinate to the palladium center and inhibit catalysis. Use a higher catalyst loading or select a catalyst system less prone to inhibition. |
| Steric hindrance preventing oxidative addition or reductive elimination. | Employ bulky electron-rich phosphine ligands (e.g., BrettPhos, cataCXium A) that can promote these key steps in the catalytic cycle. | |
| Incompatible base. | A strong, non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃ is typically required. The choice of base can be critical and may need to be optimized. | |
| Formation of diarylated or triarylated amine | The primary aniline reacts further after the initial coupling. | Use a slight excess of the aniline starting material. Lowering the reaction temperature or reaction time may also favor mono-arylation. |
| Hydrodehalogenation of the aryl halide | A common side reaction, especially with electron-rich aryl halides. | Ensure strictly anaerobic conditions. The choice of ligand and base can also influence the extent of this side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Sterically Hindered Aniline
This protocol is a general starting point for the amide coupling of this compound with a carboxylic acid.
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To a solution of the carboxylic acid (1.2 equiv.) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ (0.1 M) under an inert atmosphere, add a coupling agent such as HATU (1.2 equiv.) and a non-nucleophilic base such as DIPEA (3.0 equiv.).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. If no reaction is observed after several hours, gradually increase the temperature to 40-60 °C.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, where the aryl bromide is a derivative of this compound.
-
In a reaction vessel, combine the aryl bromide (1.0 equiv.), the boronic acid or boronic ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v), to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
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Filter and concentrate the solution, and purify the residue by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed reactions.
Caption: A simplified diagram of the amide coupling reaction pathway.
Technical Support Center: Recrystallization of 2-(Azetidin-1-yl)-5-fluoroaniline
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2-(Azetidin-1-yl)-5-fluoroaniline. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated.[1][2] - Cooling is too slow or insufficient. - The compound is highly soluble in the solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[3] - Cool the solution in an ice-water bath to further decrease solubility.[4] - If crystals still do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.[3] - If all else fails, evaporate the solvent and attempt recrystallization with a different solvent system.[3] |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent. [2] - The solution is cooling too quickly. [4] - The compound is impure. [2] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2] - Consider using a solvent with a lower boiling point. - If impurities are suspected, consider a preliminary purification step, such as passing the crude material through a short column of silica gel. |
| Low yield of crystals. | - Too much solvent was used. A significant amount of the compound remains in the mother liquor.[1][5] - Premature crystallization during hot filtration. - Crystals were not allowed to form completely. - Excessive washing of the crystals. | - Minimize the amount of hot solvent used to dissolve the compound.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Allow sufficient time for crystallization to complete before filtering.[4] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Crystals are colored or appear impure. | - Colored impurities are present in the crude material. - Rapid crystallization has trapped impurities within the crystal lattice. [3] | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal before cooling. - Ensure the solution cools slowly to allow for the formation of pure crystals.[3] If the solution crystallizes too quickly, reheat it, add a little more solvent, and cool again.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] For aromatic amines, common solvents to test include ethanol, methanol, toluene, or solvent pairs like ethanol/water or toluene/hexane.[5][7] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q2: How can I induce crystallization if no crystals form?
A2: If a solution becomes supersaturated but fails to crystallize, you can try the following techniques:
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Seeding: Add a small crystal of the pure compound to the solution to act as a nucleation site.[3]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution.[8] This creates microscopic scratches that can serve as nucleation points for crystal growth.[8]
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Cooling: Place the flask in an ice-water bath to further reduce the solubility of the compound.[4]
Q3: What does it mean if my compound "oils out"?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2] This often happens when the melting point of the compound is below the boiling point of the solvent or when the solution is cooled too rapidly.[2][4] The resulting oil may still contain a high level of impurities.
Q4: How can I prevent my compound from "oiling out"?
A4: To prevent oiling out, you can try the following:
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Use a larger volume of solvent.
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Allow the solution to cool more slowly. You can insulate the flask to slow the rate of cooling.
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Add a small amount of a second solvent in which the compound is more soluble (a solvent pair).
Q5: How do I know if my recrystallized product is pure?
A5: A common method to assess the purity of a recrystallized solid is to measure its melting point. A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. Impure compounds tend to have a broader and depressed melting point range.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general methodology for the recrystallization of an aromatic amine like this compound.
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Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[8]
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[8]
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[8] Do not disturb the flask during this time.[4] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-(Azetidin-1-yl)-5-fluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative synthetic routes for 2-(Azetidin-1-yl)-5-fluoroaniline. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Alternative Synthetic Routes
Two primary alternative synthetic routes to this compound have been identified:
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Route A: Palladium-Catalyzed Buchwald-Hartwig Amination: This route involves the direct coupling of an aryl halide with azetidine using a palladium catalyst.
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Route B: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This two-step pathway involves the substitution of a fluorine or other leaving group on an activated aromatic ring with azetidine, followed by the reduction of a nitro group to the desired aniline.
Route A: Buchwald-Hartwig Amination
This approach offers a direct method to form the C-N bond between the aromatic ring and azetidine.
Caption: Buchwald-Hartwig Amination Workflow
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of aryl bromides with azetidine is as follows. Note that optimization of catalyst, ligand, base, and solvent may be necessary for the specific substrate.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%).
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Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq.), azetidine (1.2-2.0 eq.), and anhydrous, degassed solvent (e.g., toluene or dioxane).
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Reaction: Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
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Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Parameter | Buchwald-Hartwig Amination |
| Starting Material | 2-Bromo-5-fluoroaniline |
| Reagents | Azetidine, Pd₂(dba)₃, Xantphos, NaOt-Bu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 h |
| Typical Yield | 70-85% |
Troubleshooting and FAQs
Q1: My Buchwald-Hartwig reaction is not proceeding to completion or has a very low yield. What are the common causes?
A1:
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Inactive Catalyst: Ensure the palladium catalyst is active. Using a pre-catalyst can sometimes give more reproducible results. The phosphine ligand may have degraded; use fresh ligand.
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Base Strength: The choice of base is critical. Strong bases like sodium tert-butoxide are often required.[1] Ensure the base is fresh and has been handled under anhydrous conditions.
-
Solvent and Reagent Quality: Use anhydrous and degassed solvent. Water and oxygen can deactivate the catalyst. Azetidine is volatile and can be a source of moisture if not handled carefully.
-
Ligand Choice: The ligand plays a crucial role. If one ligand is not effective, screen a variety of electron-rich, bulky phosphine ligands.
Q2: I am observing significant side products, such as hydrodehalogenation of the starting material. How can I minimize this?
A2:
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Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time might decrease the rate of hydrodehalogenation relative to the desired amination.
-
Ligand and Base Combination: Certain ligand and base combinations can favor hydrodehalogenation. Experiment with different combinations, for instance, using a weaker base like Cs₂CO₃.
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Aryl Halide Choice: Aryl bromides are generally good substrates. If you are using an aryl chloride, the reaction may be more sluggish and prone to side reactions. Consider converting the chloride to a bromide or iodide if possible.
Q3: Is it possible to perform this reaction with an unprotected aniline group on the starting material?
A3: Yes, the aniline N-H can be present. However, it may compete with azetidine for coordination to the palladium center. Using an excess of azetidine can help favor the desired reaction. In some cases, protecting the aniline group may be necessary to improve yields and reduce side products.
Route B: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This two-step route is a viable alternative, particularly when starting from highly activated aromatic precursors.
Caption: SNAr and Reduction Workflow
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Reaction Setup: In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.
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Reagent Addition: Add a base, typically potassium carbonate or triethylamine (2.0-3.0 eq.), followed by the dropwise addition of azetidine (1.1-1.5 eq.) at room temperature.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can often be used directly in the next step or purified by column chromatography.
Step 2: Reduction of the Nitro Group
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Reaction Setup: Dissolve the crude 2-(azetidin-1-yl)-5-fluoronitrobenzene from the previous step in a suitable solvent such as ethanol, methanol, or ethyl acetate.
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Catalyst Addition: Add a hydrogenation catalyst, commonly 5-10% palladium on carbon (Pd/C), to the solution.
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-12 hours.
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Filtration and Concentration: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the final product.
Quantitative Data
| Parameter | SNAr | Reduction |
| Starting Material | 1,2-Difluoro-4-nitrobenzene | 2-(Azetidin-1-yl)-5-fluoronitrobenzene |
| Reagents | Azetidine, K₂CO₃ | H₂, 10% Pd/C |
| Solvent | DMSO | Ethanol |
| Temperature | 40 °C | Room Temperature |
| Reaction Time | 4 h | 8 h |
| Typical Yield | 85-95% (for SNAr step) | >90% (for reduction step) |
Troubleshooting and FAQs
Q1: In the SNAr step, I am getting a mixture of regioisomers. How can I improve the selectivity?
A1:
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Reaction Temperature: The SNAr reaction is often kinetically controlled. Running the reaction at a lower temperature may improve the regioselectivity. The fluorine atom para to the nitro group is generally more activated and should be substituted preferentially.
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Solvent Choice: The polarity of the solvent can influence selectivity. While polar aprotic solvents like DMSO and DMF are common, you could screen other solvents to see if selectivity improves.
Q2: I am observing di-substitution, where both fluorine atoms are replaced by azetidine. How can I prevent this?
A2:
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Stoichiometry: Use a controlled amount of azetidine (closer to 1.1 equivalents). A large excess of the nucleophile will favor di-substitution.
-
Slow Addition: Add the azetidine slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can disfavor the second substitution.
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Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product.
Q3: The reduction of the nitro group is slow or incomplete. What can I do?
A3:
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Catalyst Activity: Ensure the Pd/C catalyst is active. Using a fresh batch of catalyst is recommended.
-
Hydrogen Pressure: If using a hydrogen balloon, ensure there are no leaks. For more difficult reductions, a higher hydrogen pressure using a Parr shaker or similar apparatus may be necessary.
-
Solvent: The choice of solvent can impact the reaction rate. Protic solvents like ethanol and methanol are generally effective.
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Alternative Reducing Agents: If catalytic hydrogenation is not effective, other reducing agents like iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH) or tin(II) chloride can be used.[2] However, be mindful that the work-up for these methods can be more complex.
Q4: Is the azetidine ring stable under the conditions for nitro group reduction?
A4: The azetidine ring is generally stable under standard catalytic hydrogenation conditions (H₂/Pd/C). However, highly acidic or strongly reducing conditions could potentially lead to ring-opening. The mild conditions of catalytic hydrogenation are usually well-tolerated.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluoro-Substituted Azetidin-2-one Derivatives
A Note on the Scarcity of Data for 2-(Azetidin-1-yl)-5-fluoroaniline Derivatives
An extensive review of scientific literature and patent databases reveals a significant lack of publicly available information on the synthesis and biological activity of this compound derivatives. Research has predominantly focused on a related, yet structurally distinct, class of compounds: azetidin-2-ones (also known as β-lactams). This guide will, therefore, focus on the biological activities of fluoro-substituted azetidin-2-one derivatives, a class of compounds with a rich and well-documented history in medicinal chemistry. These derivatives have shown significant promise in various therapeutic areas, including oncology and infectious diseases.
This guide will provide a comparative overview of the biological activities of various fluoro-substituted azetidin-2-one derivatives, supported by experimental data from published studies. Detailed experimental protocols and visualizations of relevant biological pathways and experimental workflows are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity of Fluoro-Substituted Azetidin-2-ones
Azetidin-2-ones have been extensively investigated as potential anticancer agents. The introduction of fluorine atoms can significantly enhance their potency and pharmacokinetic properties. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of several fluoro-substituted azetidin-2-one derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 32 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | 0.075 | [1][2] |
| Hs578T (Breast, Triple-Negative) | 0.033 | [1][2] | ||
| Hs578Ts(i)8 (Breast, Invasive) | 0.065 | [1][2] | ||
| 33 | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | 0.095 | [1][2] |
| MDA-MB-231 (Breast, Triple-Negative) | 0.620 | [1][2] | ||
| CA-4 | Combretastatin A-4 (Reference Compound) | Hs578T (Breast, Triple-Negative) | 0.008 | [1] |
| Hs578Ts(i)8 (Breast, Invasive) | 0.020 | [1] |
Mechanism of Action: Tubulin Polymerization Inhibition
Several potent fluoro-azetidin-2-one derivatives exert their anticancer effects by disrupting microtubule dynamics through inhibition of tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of anticancer action for certain fluoro-azetidin-2-one derivatives.
Experimental Protocols
A general and efficient method for the synthesis of these compounds is the Staudinger [2+2] cycloaddition reaction between a ketene and an imine.[3]
-
Schiff Base Formation: An appropriate aromatic aldehyde is condensed with a substituted aniline in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (imine).
-
Cycloaddition: The Schiff base is then reacted with a substituted acetyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dioxane or dry benzene). The mixture is typically stirred at room temperature or refluxed to yield the azetidin-2-one.[4][5]
Caption: General two-step synthesis of azetidin-2-one derivatives.
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity of Fluoro-Substituted Azetidin-2-ones
Azetidin-2-ones, the core structure of penicillin and cephalosporin antibiotics, have been a cornerstone of antimicrobial research. The incorporation of fluorine can modulate the antimicrobial spectrum and potency of these compounds.
Comparative Antimicrobial Potency
The following table presents the minimum inhibitory concentration (MIC) values of some azetidin-2-one derivatives against various bacterial and fungal strains.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4a2 | Staphylococcus epidermidis ATCC 12228 | 128 | [6] |
| Enterococcus faecalis ATCC 25912 | 256 | [6] | |
| Pseudomonas aeruginosa CIP 82118 | 128 | [6] | |
| Ampicillin | Staphylococcus epidermidis ATCC 12228 | <8 | [6] |
| (Reference) | Enterococcus faecalis ATCC 25912 | <8 | [6] |
| Pseudomonas aeruginosa CIP 82118 | >512 | [6] |
Note: Compound 4a2 is an N-(arylidene)hydrazinoacetyl sulfonamide, a precursor to the corresponding azetidinone, which showed higher activity in the cited study.
Experimental Protocols
-
Starting Materials: A fluoro-aniline (e.g., 3-chloro-4-fluoroaniline) is reacted with an aromatic aldehyde to form a Schiff base.[7]
-
Cyclization: The Schiff base is then subjected to a cycloaddition reaction with an appropriate acid chloride in the presence of a base like triethylamine to yield the azetidin-2-one.[5]
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures | MDPI [mdpi.com]
- 7. researcher.manipal.edu [researcher.manipal.edu]
A Comparative Analysis of 2-(Azetidin-1-yl)-5-fluoroaniline and Other Fluoroaniline Isomers for Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroanilines are a critical class of building blocks in medicinal chemistry, prized for their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. The strategic incorporation of fluorine can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of 2-(Azetidin-1-yl)-5-fluoroaniline against other common fluoroaniline isomers, offering insights into their relative properties and potential applications in drug development. The inclusion of the azetidine moiety, a strained four-membered heterocycle, introduces unique conformational constraints and alters the electronic properties of the aniline core, presenting distinct advantages in scaffold design.
Physicochemical Properties
The substitution pattern on the aniline ring significantly impacts its fundamental properties. The introduction of an azetidinyl group at the ortho position and a fluorine atom at the meta position to the amino group in this compound results in a unique combination of electronic and steric effects compared to simple fluoroaniline isomers.
Table 1: Comparison of Physicochemical Properties of Fluoroanilines
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (conjugate acid) | logP | Water Solubility (g/L) |
| 2-Fluoroaniline | 111.12 | 3.20 | 1.15 | 17 (20 °C) | |
| 3-Fluoroaniline | 111.12 | 3.50 | 1.30 | Insoluble | |
| 4-Fluoroaniline | 111.12 | 4.65[1] | 1.15[1] | 33 (20 °C)[1] | |
| This compound | 166.19 | Estimated ~4-5 | Estimated ~1.5-2.5 | Data not available |
The azetidinyl group is expected to increase the pKa of the anilino group compared to 2-fluoroaniline due to its electron-donating nature through induction. This would make the aniline nitrogen more basic. The fluorine atom at the 5-position will have a modest electron-withdrawing effect, slightly counteracting the effect of the azetidine ring. The lipophilicity (logP) is anticipated to be higher for this compound due to the presence of the additional aliphatic ring.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
-
Sample Preparation: A 0.01 M solution of the fluoroaniline derivative is prepared in a mixed solvent system (e.g., 50:50 water:methanol) to ensure solubility.
-
Titration: The solution is titrated against a standardized 0.1 M HCl solution at a constant temperature (25 °C).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Analysis: The pKa is determined from the half-equivalence point of the resulting titration curve.
Determination of logP (Shake-Flask Method)
-
System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.
-
Sample Addition: A known amount of the fluoroaniline derivative is dissolved in the aqueous phase.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for partitioning between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reactivity and Synthetic Utility
Fluoroanilines are versatile intermediates in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds. The nature and position of the substituents on the aniline ring can significantly influence the reactivity of both the amino group and the aromatic ring.
Palladium-Catalyzed Buchwald-Hartwig Amination
The amino group of fluoroanilines can be coupled with aryl halides or triflates. The nucleophilicity of the aniline is a key factor in this reaction. The azetidinyl group in this compound is expected to enhance the electron density on the aniline nitrogen, potentially increasing its reactivity in such couplings compared to simple fluoroanilines. However, the ortho-azetidinyl group can also introduce steric hindrance, which may require the use of specific bulky phosphine ligands to achieve high yields.[2]
Suzuki-Miyaura Cross-Coupling
For fluoroanilines that are further functionalized with a halide (e.g., bromo or iodo), the aromatic ring can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids. The electronic properties of the substituents influence the ease of oxidative addition to the palladium catalyst. The electron-donating azetidinyl group might slightly deactivate the ring towards oxidative addition compared to an unsubstituted or electron-deficient fluoroaniline.
Experimental Workflow for a Typical Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Impact on Biological Activity
The incorporation of fluorine and azetidine moieties into drug candidates can have profound effects on their biological profiles.
-
Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also lead to stronger binding interactions with target proteins through the formation of hydrogen bonds or dipole-dipole interactions.[3]
-
Azetidine: The strained azetidine ring introduces a degree of conformational rigidity that can be beneficial for binding to a specific protein conformation. It can also serve as a bioisostere for other functional groups, improving properties such as solubility and cell permeability. The azetidine nitrogen can also act as a hydrogen bond acceptor.
The combination of these two functionalities in this compound makes it an attractive building block for exploring new chemical space in drug discovery programs. The specific substitution pattern allows for vectoral growth from the aniline core, enabling the synthesis of diverse compound libraries.
Logical Relationship of Structural Features to Drug Properties
Caption: Influence of structural components on physicochemical and pharmacological properties.
Conclusion
This compound represents a valuable and differentiated building block for medicinal chemistry. Its unique combination of an electron-donating, conformationally restricted azetidine ring and an electron-withdrawing fluorine atom offers a distinct set of physicochemical properties compared to simple fluoroaniline isomers. While further experimental data is needed for a complete quantitative comparison, the qualitative analysis suggests that this compound can provide access to novel chemical matter with potentially improved drug-like properties. Researchers are encouraged to consider this and related scaffolds in their efforts to develop next-generation therapeutics.
References
Comparative Cytotoxicity Analysis: A Predictive Outlook for 2-(Azetidin-1-yl)-5-fluoroaniline
For Immediate Release
A detailed comparative analysis of compounds structurally related to 2-(Azetidin-1-yl)-5-fluoroaniline suggests its potential as a cytotoxic agent for further investigation in cancer research. In the absence of direct experimental data for this specific molecule, this guide provides a comprehensive overview of the cytotoxic profiles of analogous azetidine and fluoroaniline derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
This guide synthesizes available data on the cytotoxicity of structurally similar compounds, focusing on their performance against various cancer cell lines, the experimental methodologies employed to determine their efficacy, and their known mechanisms of action. The data strongly indicates that compounds bearing either the azetidine ring, particularly in the form of azetidin-2-one, or a fluoroaniline moiety frequently exhibit significant antiproliferative properties.
I. Comparative Cytotoxicity Data
The cytotoxic efficacy of various azetidin-2-one and fluoroaniline derivatives against a panel of human cancer cell lines is summarized below. These compounds have been selected for their structural similarity to this compound and serve as a basis for predicting its potential activity.
| Compound/Derivative Class | Target Cell Line | IC50 Value | Reference Compound(s) |
| Azetidin-2-one Derivatives | |||
| Chiral Fluorinated Azetidin-2-one | Multiple Cancer Cell Lines | 1.0 - 3.6 nM | Combretastatin A-4 |
| 3-(2-thienyl) & 3-(3-thienyl) Azetidin-2-ones | MCF-7 (Breast Cancer) | 7 nM & 10 nM | Combretastatin A-4 |
| 3-chloro-azetidin-2-one derivative (10n) | MCF-7 (Breast Cancer) | 17 nM | Combretastatin A-4 |
| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one (Compound 6) | SiHa (Cervical Cancer), B16F10 (Melanoma) | Not specified, but showed high activity | Vincristine |
| Azetidine-based TZT-1027 analogue (1a) | A549 (Lung Cancer), HCT116 (Colon Cancer) | 2.2 nM & 2.1 nM | TZT-1027 |
| Fluoroaniline Derivatives | |||
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinone | A375 (Melanoma) | 12.25 µg/mL | PLX4032 |
| Ciprofloxacin Hydrazide Derivatives (Fluoroquinolone analogs) | Multiple Cancer Cell Lines | 4- to 12-fold more cytotoxic than Etoposide | Etoposide |
II. Potential Mechanisms of Action
Based on the analysis of structurally related compounds, two primary mechanisms of action are proposed for the potential cytotoxicity of this compound:
-
Tubulin Polymerization Inhibition : A significant number of cytotoxic azetidin-2-one derivatives function as inhibitors of tubulin polymerization.[2][3] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] This is a well-validated target for cancer chemotherapy.
-
Histone Deacetylase (HDAC) Inhibition : Certain azetidin-2-one scaffolds have been identified as dual inhibitors of histone deacetylase 6 (HDAC6) and HDAC8.[1][5] HDAC inhibitors represent a class of epigenetic drugs that can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[6][7][8]
III. Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxic compounds.
A. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Sulforhodamine B (SRB) Assay
The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.
-
Cell Seeding and Treatment : Follow the same initial steps as the MTT assay.
-
Cell Fixation : After treatment, gently discard the medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate at 4°C for 1 hour.
-
Washing : Wash the plates several times with water to remove the TCA.
-
Staining : Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing : Remove the unbound SRB by washing with 1% acetic acid.
-
Solubilization : Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.
-
Absorbance Measurement : Measure the absorbance at approximately 510 nm. The absorbance is proportional to the total cellular protein, and thus to the cell number.
-
Data Analysis : Calculate the percentage of cell growth inhibition and determine the IC50 value.
IV. Visualized Experimental Workflow and Signaling Pathway
To further elucidate the process of cytotoxicity evaluation and a key potential mechanism of action, the following diagrams are provided.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of HDAC Inhibitors and their Synthetic Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 2-(Azetidin-1-yl)-5-fluoroaniline and its precursors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Signatures of 2-(Azetidin-1-yl)-5-fluoroaniline and Its Synthetic Precursors.
This guide provides a detailed spectroscopic comparison of the key aromatic amine, this compound, and its plausible synthetic precursors. Understanding the distinct spectroscopic characteristics of these molecules is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry and drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such data.
Synthetic Pathway Overview
A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution of a fluorine atom from a suitable precursor, followed by the reduction of a nitro group. One common pathway begins with 1,2-difluoro-4-nitrobenzene, which reacts with azetidine to form the intermediate N-(2-fluoro-4-nitrophenyl)azetidine. Subsequent reduction of the nitro group yields the final product. An alternative starting material is 2,5-difluoroaniline, where one fluorine atom is displaced by azetidine.
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the starting materials, intermediates, and the final product during synthesis.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Data not available in literature | Data not available in literature | Data not available in literature | Predicted: [M]+ at 180.10 |
| 2,5-Difluoroaniline | 6.89-6.35 (m, 3H, Ar-H), 3.7 (s, 2H, -NH₂)[1] | Data not available in literature | N-H stretch: ~3400-3200, C-F stretch: ~1250-1000, Aromatic C=C stretch: ~1600-1450 | [M]+ at 129.04 |
| Azetidine | 3.3 (t, 4H, -CH₂-), 1.9 (quintet, 2H, -CH₂-), 1.6 (s, 1H, -NH)[2] | Data not available in literature | N-H stretch: ~3350, C-N stretch: ~1200, CH₂ bend: ~1450[3] | [M]+ at 57.09[4] |
| 1,2-Difluoro-4-nitrobenzene | 8.15-7.43 (m, 3H, Ar-H) | Data not available in literature | NO₂ stretch: ~1530 & 1350, C-F stretch: ~1250-1000, Aromatic C=C stretch: ~1600-1450 | Data not available in literature |
| N-(2-fluoro-4-nitrophenyl)azetidine | Data not available in literature | Data not available in literature | Predicted: NO₂ stretch: ~1530 & 1350, C-F stretch: ~1250-1000, C-N stretch: ~1300-1200 | Predicted: [M]+ at 216.07 |
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented above. These can be adapted for the specific compounds as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of Aromatic Amines
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Acquisition: Record the spectra at room temperature. For ¹H NMR, the spectral width should typically cover a range of 0-12 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is common.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR of Aromatic Amines
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or with the pure solvent if in solution) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule. Key absorptions for aromatic amines include N-H, C-N, C-F, and aromatic C=C stretching vibrations.
Mass Spectrometry (MS)
Mass Spectrometry of Aromatic Amines
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source (e.g., electrospray ionization - ESI) is suitable.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is common for GC-MS, while ESI is typical for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its precursors. While experimental data for the final product is not widely available, the provided data for its precursors, coupled with the outlined experimental protocols, will aid researchers in the synthesis and characterization of this and similar molecules. The distinct spectroscopic fingerprints of the precursors allow for effective monitoring of the synthetic progress, ensuring the desired product's successful and pure formation. Further experimental investigation is warranted to fully characterize the spectroscopic properties of this compound.
References
A Comparative Analysis of Synthetic Methods for Azetidinyl Anilines
For researchers, scientists, and drug development professionals, the efficient synthesis of key structural motifs is paramount. Azetidinyl anilines are privileged scaffolds in medicinal chemistry, appearing in numerous drug candidates. This guide provides a comparative analysis of common synthetic methods for their preparation, focusing on quantitative data and detailed experimental protocols to aid in methodological selection.
This analysis centers on the synthesis of N-phenylazetidine and its derivatives as representative examples. The primary methods evaluated are the Buchwald-Hartwig amination, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). Each method presents distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency.
At a Glance: Comparison of Synthetic Methods
| Method | Key Features | Typical Yield | Reaction Temperature | Catalyst |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with azetidine. Known for its high functional group tolerance and broad substrate scope. | Good to Excellent | 60-110°C | Palladium acetate with a phosphine ligand (e.g., X-Phos) |
| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and azetidine. Often requires higher temperatures than Buchwald-Hartwig. | Good | 100-120°C | Copper(I) iodide with a ligand (e.g., L-proline) |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an activated aryl halide (e.g., with a nitro group) with azetidine. Does not typically require a metal catalyst but is limited to electron-deficient aryl halides. | Good to Excellent | Room Temperature to 80°C | Base (e.g., K₂CO₃) |
Experimental Protocols
Buchwald-Hartwig Amination
This palladium-catalyzed method is a powerful tool for the formation of carbon-nitrogen bonds.[1] Its broad applicability makes it a common choice for the synthesis of N-aryl azetidines.
Synthesis of 3-Anilino-1-azaphenothiazine Derivatives [2]
-
Reactants: 3-chloro-1-azaphenothiazine and substituted anilines.[2]
-
Catalyst System: Palladium acetate [Pd(OAc)₂] as the catalyst and 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine as the ligand.[2]
-
Base: Potassium carbonate (K₂CO₃).[2]
-
Solvent: tert-Butanol (t-BuOH).[2]
-
Procedure: A mixture of 3-chloro-1-azaphenothiazine, the substituted aniline, palladium acetate, the ligand, and potassium carbonate in tert-butanol is refluxed at 110°C.[2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired 3-anilino-1-azaphenothiazine derivatives.[2]
-
Yield: Good to excellent yields have been reported for this transformation.[2]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-nitrogen bonds.[3] While it often requires higher temperatures compared to palladium-catalyzed methods, it remains a valuable and cost-effective alternative.[1]
Synthesis of N-Aryl Amines in Deep Eutectic Solvents [1]
-
Reactants: A (hetero)aryl halide (bromide or iodide) and an amine (aromatic or aliphatic).[1]
-
Catalyst: Copper(I) iodide (CuI) at a loading of 10 mol%.[1]
-
Base: Potassium carbonate (K₂CO₃) for aliphatic amines or potassium tert-butoxide (t-BuOK) for aromatic amines.[1]
-
Solvent: A deep eutectic solvent, such as a mixture of choline chloride and glycerol.[1]
-
Procedure: The aryl halide, amine, copper(I) iodide, and the appropriate base are suspended in the deep eutectic solvent and heated under vigorous stirring at 60-100°C in air.[1] The reaction progress is monitored by gas chromatography. After completion, water is added to the reaction mixture, and the product is extracted.[1]
-
Yield: Good to excellent yields (up to 98%) have been achieved using this method.[1]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable pathway for the synthesis of azetidinyl anilines when the aryl halide is activated by electron-withdrawing groups.[4] This method has the advantage of often proceeding without the need for a metal catalyst.
Synthesis of 1-(4-nitrophenyl)azetidine
-
Reactants: 1-Fluoro-4-nitrobenzene and azetidine.
-
Base: Potassium carbonate (K₂CO₃).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: To a solution of 1-fluoro-4-nitrobenzene in DMSO, azetidine and potassium carbonate are added. The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 80°C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford 1-(4-nitrophenyl)azetidine.
-
Subsequent Reduction: The resulting nitro-substituted azetidinyl aniline can then be reduced to the corresponding aniline derivative using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like tin(II) chloride (SnCl₂).
Logical Workflow for Method Selection
The choice of synthetic method often depends on the specific substrate and the desired scale of the reaction. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: A decision-making workflow for selecting a synthetic method for azetidinyl anilines.
Conclusion
The synthesis of azetidinyl anilines can be achieved through several reliable methods. The Buchwald-Hartwig amination offers broad substrate scope and high yields, making it a versatile choice. The Ullmann condensation provides a cost-effective, copper-catalyzed alternative, particularly amenable to greener solvent systems. For electron-deficient aryl halides, Nucleophilic Aromatic Substitution presents a straightforward, often metal-free, approach. The selection of the optimal method will depend on factors such as the electronic properties of the starting materials, desired reaction conditions, and cost considerations. The provided experimental protocols and workflow are intended to guide researchers in making informed decisions for the efficient synthesis of these valuable compounds.
References
- 1. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
efficacy of 2-(Azetidin-1-yl)-5-fluoroaniline in kinase inhibition assays
A note on the requested compound: Initial literature searches for the specific compound 2-(Azetidin-1-yl)-5-fluoroaniline did not yield sufficient data on its efficacy in kinase inhibition assays to conduct a comprehensive comparative analysis. Therefore, this guide provides a detailed comparison of three well-characterized kinase inhibitors that feature anilino-moieties or related structures, a common motif in kinase inhibitor design. The selected compounds—Saracatinib, Crizotinib, and Galunisertib—target distinct and significant kinase families (Src, ALK, and TGF-βR1, respectively), offering a broad overview of kinase inhibition assays and signaling pathways relevant to drug discovery and development.
This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons of the performance of these inhibitors with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Kinase Inhibitor Efficacy
The inhibitory activity of Saracatinib, Crizotinib, and Galunisertib against their primary kinase targets and a selection of off-target kinases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values denote higher potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinases | IC50 (nM) |
| Saracatinib (AZD0530) | c-Src | 2.7[1][2] | c-Yes, Fyn, Lyn, Blk, Fgr, Lck | 4-11[1] |
| Abl | 30[3] | EGFR | 66 | |
| c-Kit | 200 | |||
| Crizotinib (PF-02341066) | ALK | 7.8 (biochemical)[4] | c-MET, ROS1 | (potent inhibitor)[5] |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | 56[6] | TGF-βRII | 210 (in KINOMEscan)[7] |
| ACVR1B (Alk4) | 80 (in KINOMEscan)[7] |
Experimental Protocols for Kinase Inhibition Assays
Detailed methodologies for determining the inhibitory activity of the selected compounds are provided below. The protocols are based on common commercially available assay platforms.
Src Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This protocol outlines the steps for measuring the activity of Src kinase and its inhibition by Saracatinib using a luminescence-based assay that quantifies the amount of ADP produced.
Materials:
-
Recombinant Src kinase
-
Src substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
Saracatinib (or other test inhibitors)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Saracatinib in Kinase Assay Buffer with 1% DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (1% DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.
-
Add 2 µL of Src kinase in Kinase Assay Buffer.
-
Add 2 µL of a mixture of the Src substrate peptide and ATP in Kinase Assay Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes to allow the kinase reaction to proceed.[4][8]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][8]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction. Incubate at room temperature for 30 minutes.[4][8]
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
ALK Kinase Inhibition Assay Protocol (LanthaScreen™ TR-FRET Assay)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring Anaplastic Lymphoma Kinase (ALK) activity and its inhibition by Crizotinib.
Materials:
-
Recombinant ALK enzyme
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
Crizotinib (or other test inhibitors)
-
ATP solution
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
TR-FRET Dilution Buffer
-
EDTA solution
-
384-well black or white low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 4-fold serial dilution of Crizotinib in Kinase Reaction Buffer containing 4% DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add 5 µL of a 2-fold concentrated solution of ALK enzyme and fluorescein-labeled substrate in Kinase Reaction Buffer.
-
Initiate the reaction by adding 2.5 µL of a 4-fold concentrated ATP solution in Kinase Reaction Buffer.
-
-
Kinase Reaction: Cover the plate and incubate at room temperature for 1 hour.
-
Detection:
-
Prepare a solution of Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
Add 10 µL of this detection solution to each well to stop the reaction and label the phosphorylated substrate.
-
-
Incubation: Cover the plate and incubate at room temperature for 1 hour.[9]
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The ratio is proportional to the amount of phosphorylated substrate. Determine the IC50 value from the dose-response curve of the inhibitor.
TGF-βR1 Kinase Inhibition Assay Protocol (Luminescence-Based Assay)
This protocol details a method for assessing the inhibitory effect of Galunisertib on Transforming Growth Factor-Beta Receptor 1 (TGF-βR1) activity by quantifying ATP consumption.
Materials:
-
Recombinant TGF-βR1 (ALK5) kinase
-
TGF-βR1 peptide substrate
-
Galunisertib (or other test inhibitors)
-
ATP solution
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay reagents (as in the Src protocol)
-
96-well white assay plates
-
Luminometer
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of Galunisertib. Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the TGF-βR1 peptide substrate.[10]
-
Reaction Setup:
-
Add 12.5 µL of the Master Mix to each well of a 96-well plate.
-
Add 2.5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of diluted TGF-βR1 kinase to initiate the reaction. For "Blank" wells, add 10 µL of Kinase Assay Buffer without the enzyme.[10]
-
-
Kinase Reaction: Incubate the plate at 30°C for 45 minutes.[10]
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.[10]
-
ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes.[10]
-
Data Acquisition: Read the luminescence on a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other measurements and calculate the IC50 value from the inhibitor's dose-response curve.
Visualizations of Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by the selected kinase inhibitors and a general workflow for a kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. promega.com [promega.com]
- 5. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 7. oncotarget.com [oncotarget.com]
- 8. promega.com [promega.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Synthetic Validation of 2-(Azetidin-1-yl)-5-fluoroaniline
For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 2-(Azetidin-1-yl)-5-fluoroaniline, a valuable building block in medicinal chemistry. The routes under consideration are a Palladium-Catalyzed Buchwald-Hartwig Amination and a classical Nucleophilic Aromatic Substitution (SNAr) approach followed by reduction. This guide presents a side-by-side comparison of their key performance indicators, detailed experimental protocols, and a logical workflow for their validation.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a critical decision in the drug development pipeline, impacting factors from cost and time to scalability and environmental footprint. Below is a summary of the key quantitative metrics for the two proposed routes to this compound.
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: SNAr and Reduction |
| Starting Materials | 2-Bromo-4-fluoroaniline, Azetidine | 1,2,4-Trifluorobenzene, Azetidine, NaBH4 |
| Key Reagents | Pd₂(dba)₃, RuPhos, NaOtBu | K₂CO₃, Pd/C, H₂ |
| Solvent | Toluene | DMSO, Methanol |
| Reaction Temperature | 100 °C | 80 °C (SNAr), Room Temp. (Reduction) |
| Reaction Time | 12-24 hours | 16 hours (SNAr), 4 hours (Reduction) |
| Overall Yield | 75-85% (estimated) | 60-70% (estimated, two steps) |
| Purification Method | Column Chromatography | Extraction, Column Chromatography |
| Scalability | Moderate to High | High |
| Green Chemistry | Use of precious metal catalyst | Use of stoichiometric reducing agent |
| Key Advantages | High selectivity, milder conditions | Lower cost of starting materials |
| Key Disadvantages | Cost of catalyst and ligand | Two-step process, potential for side reactions |
Experimental Workflow and Decision Logic
The validation of a synthetic route involves a systematic process of evaluation, optimization, and selection. The following diagram illustrates a logical workflow for comparing the Buchwald-Hartwig and SNAr routes.
Caption: Workflow for synthetic route validation.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound via the two proposed routes. Researchers should adapt and optimize these conditions as necessary.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This one-pot reaction directly couples 2-bromo-4-fluoroaniline with azetidine using a palladium catalyst and a phosphine ligand.
Materials:
-
2-Bromo-4-fluoroaniline (1.0 equiv)
-
Azetidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene to the flask, followed by 2-bromo-4-fluoroaniline (1.0 equiv).
-
Add azetidine (1.2 equiv) to the reaction mixture.
-
Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction
This two-step approach involves the SNAr reaction of a highly activated fluoroaromatic precursor with azetidine, followed by the reduction of a nitro group to the desired aniline.
Step 2a: Synthesis of 1-(2-fluoro-4-nitrophenyl)azetidine
Materials:
-
1,2,4-Trifluorobenzene (1.0 equiv)
-
Azetidine (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 1,2,4-trifluorobenzene (1.0 equiv) and azetidine (1.1 equiv) in anhydrous DMSO.
-
Add potassium carbonate (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1-(2-fluoro-4-nitrophenyl)azetidine, which may be used in the next step without further purification.
Step 2b: Reduction of the Nitro Group
Materials:
-
Crude 1-(2-fluoro-4-nitrophenyl)azetidine from Step 2a (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 0.1 equiv by weight)
-
Sodium borohydride (NaBH₄, 3.0 equiv)
-
Methanol
Procedure:
-
Dissolve the crude 1-(2-fluoro-4-nitrophenyl)azetidine in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reduction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield this compound.
Signaling Pathway for Route Selection
The decision-making process for selecting the optimal synthetic route can be visualized as a signaling pathway, where initial inputs are processed through various experimental and analytical stages to arrive at a final, validated method.
Caption: Decision pathway for synthetic route selection.
Safety Operating Guide
Safe Disposal of 2-(Azetidin-1-yl)-5-fluoroaniline: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-(Azetidin-1-yl)-5-fluoroaniline, a compound used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to the lack of specific data for this compound, the following guidelines are based on the known hazards of aniline and its derivatives.[1][2][3][4]
Hazard Assessment and Safety Precautions
Aniline and its derivatives are classified as toxic and hazardous substances.[1][3] They can be harmful if swallowed, inhaled, or in contact with skin, and are very toxic to aquatic life.[3][5][6][7][8] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, tested according to EN 374). |
| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[7] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][9] If ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.[6] |
Waste Segregation and Container Management
Proper segregation and labeling of chemical waste are critical to prevent accidental mixing of incompatible substances and to ensure correct disposal.[10][11]
Waste Container Guidelines:
| Parameter | Guideline |
| Container Type | Use only approved, leak-proof containers, preferably plastic.[12] Avoid metal containers for acidic waste.[11] |
| Labeling | All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).[10] |
| Storage | Store waste containers in a designated and properly ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[10][12] Keep containers tightly sealed when not in use.[11][12] |
| Segregation | Do not mix with other waste streams. Specifically, keep separate from strong acids and oxidizing agents.[4][10] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the disposal of this compound waste.
Experimental Protocol: Chemical Waste Disposal
-
Preparation: Ensure all necessary PPE is worn correctly before handling the chemical waste. Prepare the designated hazardous waste container by ensuring it is clean, dry, and properly labeled.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container using a funnel to avoid spills. Do not overfill the container; allow for adequate headspace.
-
Container Sealing: Securely close the container lid to prevent any leakage or release of vapors.
-
Decontamination: Decontaminate any equipment used for the transfer, such as funnels or beakers, by rinsing with an appropriate solvent. The rinsate should also be collected as hazardous waste.
-
Storage: Place the sealed container in the designated Satellite Accumulation Area. Ensure the container is stored away from incompatible materials.
-
Waste Pickup: Once the container is full, or within one year of the first addition of waste, arrange for pickup by a licensed hazardous waste disposal service.[10] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Protocol:
-
Evacuation and Ventilation: Evacuate all non-essential personnel from the immediate area.[4] Ensure the area is well-ventilated.
-
Control Ignition Sources: Eliminate all potential sources of ignition in the vicinity.[4]
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable, labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dl.iranchembook.ir [dl.iranchembook.ir]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-(Azetidin-1-yl)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Azetidin-1-yl)-5-fluoroaniline. The following procedures are based on best practices for handling similar aromatic amines and fluoroaniline compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon acquisition and before any handling.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are paramount to ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Safety glasses with side shields or chemical splash goggles[1] | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2] | Lab coat | Use in a certified chemical fume hood is required. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][3] |
| Preparing Solutions | Chemical splash goggles[4] | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2] | Chemical-resistant lab coat or apron over a standard lab coat[1] | All work should be conducted in a certified chemical fume hood.[3] |
| Running Reactions | Chemical splash goggles or a face shield[4][5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2] | Chemical-resistant lab coat or apron[1] | Operations must be performed within a certified chemical fume hood.[3] |
| Handling Waste | Chemical splash goggles[4] | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[2] | Chemical-resistant lab coat[1] | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
Operational and Disposal Plans
Safe handling and disposal are critical to minimize exposure and environmental impact. Follow these step-by-step procedures.
Operational Plan:
-
Preparation: Before handling, ensure that a current and specific Safety Data Sheet (SDS) for this compound is available and has been reviewed by all personnel involved. An emergency eyewash station and safety shower must be accessible in the immediate work area.[6]
-
Engineering Controls: All handling of this compound, including weighing, transferring, and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before any handling begins.
-
Handling: Avoid direct contact with the skin and eyes.[7] Prevent the formation of dust or aerosols. Keep the container tightly closed when not in use.[1][8]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8][9]
Disposal Plan:
| Material to be Disposed | Disposal Procedure |
| Unused/Surplus Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6] The material should be in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with an appropriate solvent (e.g., acetone, ethanol) in a chemical fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated items should be disposed of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste. Do not mix with general laboratory trash. |
| Spill Cleanup Materials | Absorb small spills with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and follow emergency procedures.[8] |
Experimental Workflow and Emergency Response
The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response to spills or exposure.
Caption: Standard workflow for handling this compound.
Caption: Emergency response plan for spills or exposure.
References
- 1. lobachemie.com [lobachemie.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. hsa.ie [hsa.ie]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
